molecular formula C20H23N3O2S2 B2807412 2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide CAS No. 1252928-49-6

2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide

Cat. No.: B2807412
CAS No.: 1252928-49-6
M. Wt: 401.54
InChI Key: UADWKCJWDTWFOB-UHFFFAOYSA-N
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Description

2-((3-isobutyl-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a thieno[3,2-d]pyrimidin core, which is a sulfur-containing heterocyclic structure, and is modified with isobutyl and methyl groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the construction of the thieno[3,2-d]pyrimidin core. This can be achieved through a cyclization reaction involving a suitable precursor containing sulfur and nitrogen atoms. The isobutyl group is introduced through a subsequent alkylation reaction, while the acetyl and benzyl groups are added through acylation and benzyl protection steps, respectively.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up using reactors designed to handle large volumes of reactants. The reaction conditions, such as temperature, pressure, and solvent choice, would be optimized to maximize yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

  • Oxidation: : The sulfur atom in the thieno[3,2-d]pyrimidin core can be oxidized to form sulfoxides or sulfones.

  • Reduction: : The compound can be reduced to remove oxygen atoms, potentially forming a dihydrothieno[3,2-d]pyrimidin derivative.

  • Substitution: : The isobutyl and benzyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

  • Oxidation: : Common oxidizing agents include hydrogen peroxide, potassium permanganate, and meta-chloroperoxybenzoic acid (mCPBA).

  • Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

  • Substitution: : Nucleophiles like amines or alcohols, along with suitable catalysts, can facilitate substitution reactions.

Major Products Formed

  • Oxidation: : Sulfoxides and sulfones.

  • Reduction: : Dihydrothieno[3,2-d]pyrimidin derivatives.

  • Substitution: : Various derivatives with different functional groups replacing the isobutyl or benzyl groups.

Scientific Research Applications

  • Chemistry: : It can be used as a building block for synthesizing more complex molecules.

  • Biology: : Its biological activity can be explored for potential therapeutic uses.

  • Medicine: : It may serve as a lead compound for drug development, particularly in targeting specific enzymes or receptors.

  • Industry: : It could be used in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects would depend on its specific biological targets. It may interact with enzymes or receptors, leading to inhibition or activation of certain pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

This compound is unique due to its specific structural features, such as the isobutyl and methyl groups Similar compounds might include other thieno[3,2-d]pyrimidin derivatives with different substituents

List of Similar Compounds

  • 2-[(3-ethyl-5,6-dimethyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfonyl]-N-(4-ethylphenyl)acetamide

  • 2-[(3-allyl-5-(4-methoxyphenyl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)sulfonyl]-N-(2-(3,4-dimethoxyphenyl)ethyl)acetamide

Properties

IUPAC Name

N-[(4-methylphenyl)methyl]-2-[3-(2-methylpropyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2S2/c1-13(2)11-23-19(25)18-16(8-9-26-18)22-20(23)27-12-17(24)21-10-15-6-4-14(3)5-7-15/h4-9,13H,10-12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UADWKCJWDTWFOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=C(C(=O)N2CC(C)C)SC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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